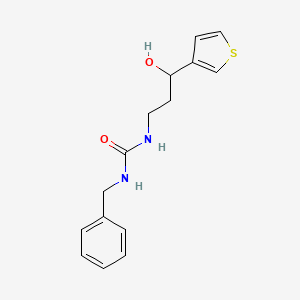

1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c18-14(13-7-9-20-11-13)6-8-16-15(19)17-10-12-4-2-1-3-5-12/h1-5,7,9,11,14,18H,6,8,10H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXIVXSAMKUGLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate benzyl and urea precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in bulk quantities.

Chemical Reactions Analysis

1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the urea moiety or the thiophene ring, using agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the urea moiety can produce amines.

Scientific Research Applications

1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and urea moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural Features

The compound’s key structural elements include:

- Benzyl group : Common in urea derivatives (e.g., 1,3-dibenzylurea (BBU) ).

- Thiophen-3-yl substituent: Less common than thiophen-2-yl derivatives (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ), which may alter electronic properties and target binding.

- Hydroxypropyl chain : Introduces polarity, contrasting with methoxybenzyl (BMU) or benzoyl groups in analogs .

Table 1: Structural Comparison of Urea Derivatives

Physicochemical Properties

Biological Activity

1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea, identified by the CAS number 2034347-02-7, is a compound featuring a thiophene ring, a benzyl group, and a urea moiety. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 290.4 g/mol. The structure includes a thiophene ring, which is known for its electron-rich nature, enhancing the biological activity of compounds that incorporate it.

| Property | Value |

|---|---|

| CAS Number | 2034347-02-7 |

| Molecular Formula | C₁₅H₁₈N₂O₂S |

| Molecular Weight | 290.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria and fungi. For instance, it has shown promising results against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin | 24 |

| Escherichia coli | 20 | Amoxicillin | 32 |

| Candida albicans | 10 | Fluconazole | 12 |

These findings suggest that the compound's structural features contribute to its effectiveness as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Studies have shown that it can modulate inflammatory pathways, potentially through the inhibition of specific enzymes involved in the inflammatory response. This makes it a candidate for further investigation in the treatment of inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory process.

- Receptor Modulation : It could act on receptors involved in pain signaling, similar to other thiophene derivatives known for their analgesic properties.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of thiophene-containing compounds to enhance their biological activity. For example, modifications in the benzyl group or the urea moiety have been explored to improve potency and selectivity against specific targets.

A notable study highlighted the synthesis of various analogs of thiophene derivatives, demonstrating that slight alterations could lead to significant changes in antimicrobial efficacy and anti-inflammatory activity . The research emphasizes structure-activity relationships (SAR), indicating that specific substitutions can enhance desired pharmacological effects while reducing toxicity.

Q & A

Q. What are the established synthetic routes for 1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea, and what key reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene core followed by functionalization. A common approach includes:

- Gold(I)-catalyzed cyclization for constructing the thiophene moiety (similar to benzo[b]thiophene synthesis in ).

- Urea bond formation via reaction between a benzyl isocyanate and a thiophene-containing amine precursor under controlled pH and temperature (analogous to methods in ).

Key parameters include solvent polarity (e.g., DMF or THF), reaction time (24–48 hours), and stoichiometric ratios of reactants. Optimization via continuous flow reactors can enhance scalability.

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization employs:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm connectivity of the benzyl, hydroxypropyl, and thiophene groups.

- Mass spectrometry (ESI-TOF) for molecular weight validation (e.g., [M+H]⁺ peak at m/z 343.1).

- IR spectroscopy to identify urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyl O-H bands (~3200–3600 cm⁻¹).

Q. What preliminary biological screening assays are recommended for this compound?

Initial evaluations focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during urea bond formation?

Side reactions (e.g., carbamate formation) are minimized by:

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

Advanced methods include:

Q. How does the thiophene moiety influence the compound’s electronic properties and bioactivity?

- Electron-rich thiophene enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets).

- Sulfur atom participation in hydrogen bonding or hydrophobic interactions, as observed in molecular docking studies of similar urea derivatives.

- Comparative studies with furan or phenyl analogs show thiophene’s superior metabolic stability.

Q. How can computational chemistry methods predict biological targets and reactivity?

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites.

- Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify potential targets like tyrosine kinases or GPCRs.

- MD simulations : Assess binding stability and conformational changes over 100-ns trajectories.

Q. What strategies address low solubility in aqueous buffers during pharmacological testing?

- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity.

- Nanoparticle encapsulation : PEGylated liposomes improve bioavailability, as demonstrated for related urea-based drugs.

- Prodrug design : Phosphate ester derivatization of the hydroxyl group enhances solubility.

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS.

- Species-specific metabolism : Compare hepatic microsomal stability (human vs. rodent) to identify interspecies differences.

- Dose-response re-evaluation : Use fractional factorial experimental designs to isolate confounding variables.

Q. What mechanistic insights can be gained from studying structure-activity relationships (SAR) in analogs?

- Thiophene substitution : 3-Thiophene positional isomers show 2–3× higher kinase inhibition than 2-substituted analogs.

- Hydroxypropyl chain length : Shorter chains (C2 vs. C3) reduce cytotoxicity but increase metabolic lability.

- Benzyl group fluorination : Para-fluoro substitution improves blood-brain barrier penetration in neuroactive analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.